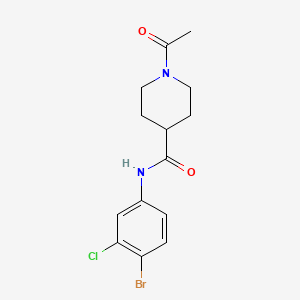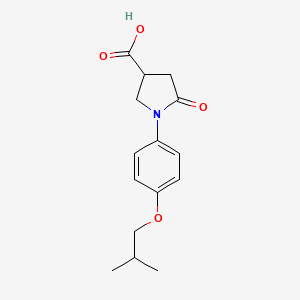
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a member of the piperidinecarboxamide family and has been found to have numerous applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to modulate the activity of ion channels, particularly the voltage-gated potassium channels. It has been suggested that the compound binds to the pore-forming region of the channel and alters its gating properties.
Biochemical and Physiological Effects
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated potassium channels in a dose-dependent manner. It has also been found to have an effect on the action potential duration and refractory period of cardiac cells. In addition, it has been shown to have an impact on the release of neurotransmitters in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide is its specificity for voltage-gated potassium channels. This makes it a useful tool for investigating the role of these channels in various physiological processes. However, one of the limitations of the compound is its potential toxicity. It has been found to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide. One potential area of study is the development of derivatives that have improved potency and selectivity for voltage-gated potassium channels. Another potential direction is the investigation of the compound's effects on other ion channels and their potential as therapeutic targets. Finally, the compound's potential as a therapeutic agent for various diseases, such as epilepsy and arrhythmias, could be explored further.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide involves the reaction of 4-bromo-3-chloroaniline with acetic anhydride to form N-(4-bromo-3-chlorophenyl)acetamide. This intermediate is then reacted with piperidine and trifluoroacetic acid to produce 1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide. The synthesis method has been well-documented in the literature and has been found to be reliable and efficient.
Applications De Recherche Scientifique
1-acetyl-N-(4-bromo-3-chlorophenyl)-4-piperidinecarboxamide has been extensively used in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. It has been used as a tool compound to study the role of piperidinecarboxamide derivatives in the modulation of ion channels. It has also been used to investigate the structure-activity relationship of piperidinecarboxamide derivatives and their potential as therapeutic agents.
Propriétés
IUPAC Name |
1-acetyl-N-(4-bromo-3-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O2/c1-9(19)18-6-4-10(5-7-18)14(20)17-11-2-3-12(15)13(16)8-11/h2-3,8,10H,4-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOURYDAXLGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-isopropyl-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5489452.png)
![4'-(aminocarbonyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5489460.png)
![1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5489467.png)
![9-(cyclopropylcarbonyl)-4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5489475.png)


![ethyl 2-benzyl-3-[(3-thioxo-3,4-dihydro-2-quinoxalinyl)hydrazono]butanoate](/img/structure/B5489494.png)
![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5489512.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![N,N-dimethyl-N'-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B5489532.png)